5-Methyl-6-nitroimidazo[1,2-a]pyridine

Catalog No.
S13329759
CAS No.
M.F
C8H7N3O2
M. Wt
177.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-6-nitroimidazo[1,2-a]pyridine

Product Name

5-Methyl-6-nitroimidazo[1,2-a]pyridine

IUPAC Name

5-methyl-6-nitroimidazo[1,2-a]pyridine

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

InChI

InChI=1S/C8H7N3O2/c1-6-7(11(12)13)2-3-8-9-4-5-10(6)8/h2-5H,1H3

InChI Key

KRGMAOFLPPPRHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=NC=CN12)[N+](=O)[O-]

5-Methyl-6-nitroimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, characterized by a fused structure that incorporates both five-membered and six-membered nitrogen-containing rings. Its molecular formula is C11H11N3O4C_{11}H_{11}N_{3}O_{4} with a molecular weight of approximately 249.22 g/mol. The compound features a methyl group at the fifth position and a nitro group at the sixth position of the imidazo ring, which significantly influences its chemical reactivity and biological activity. The structural configuration of imidazo[1,2-a]pyridines typically exhibits planar characteristics due to the resonance stabilization provided by the aromatic rings, making them suitable for various chemical interactions and applications in medicinal chemistry .

Typical of imidazo[1,2-a]pyridine derivatives. These reactions include:

  • Nucleophilic Substitution: The nitro group can act as a leaving group under certain conditions, allowing for substitution reactions that can introduce diverse functional groups.
  • Condensation Reactions: The compound can undergo condensation with carbonyl compounds or amines to form more complex structures.
  • Cyclization: It can participate in cyclization reactions leading to the formation of larger heterocyclic systems or fused ring compounds.

Research has focused on developing efficient synthetic protocols for these reactions, including metal-catalyzed and metal-free methods, which enhance the versatility of 5-methyl-6-nitroimidazo[1,2-a]pyridine in organic synthesis .

5-Methyl-6-nitroimidazo[1,2-a]pyridine exhibits notable biological activities, particularly in pharmacology. Studies have highlighted its potential as:

  • Antimicrobial Agent: The compound has shown effectiveness against various bacterial strains and protozoa, suggesting its utility in treating infectious diseases.
  • Anti-inflammatory Properties: Research indicates that derivatives of imidazo[1,2-a]pyridines possess anti-inflammatory effects, which may be attributed to their ability to inhibit specific pathways involved in inflammation.
  • Antitumor Activity: Some studies have suggested that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanisms and therapeutic potential.

The synthesis of 5-methyl-6-nitroimidazo[1,2-a]pyridine can be achieved through several methods:

  • Multi-component Reactions: These involve the simultaneous reaction of multiple reactants to form the desired product in a single step. For example, the condensation of 2-aminopyridines with aldehydes or ketones has been successfully employed.
  • Transition Metal-Catalyzed Reactions: Recent advancements include copper-catalyzed oxidative syntheses that facilitate the formation of imidazo[1,2-a]pyridines from readily available starting materials under mild conditions.
  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields by utilizing microwave energy to promote chemical transformations efficiently.

These synthetic strategies not only improve yield but also allow for the introduction of various substituents on the imidazo ring, tailoring compounds for specific biological activities .

5-Methyl-6-nitroimidazo[1,2-a]pyridine finds applications across several fields:

  • Pharmaceuticals: Its antimicrobial and anti-inflammatory properties make it a candidate for drug development aimed at treating infections and inflammatory diseases.
  • Chemical Biology: The compound serves as a scaffold for designing novel bioactive molecules with targeted therapeutic effects.
  • Synthetic Chemistry: It is utilized as an intermediate in the synthesis of more complex organic compounds due to its reactive functional groups.

Interaction studies involving 5-methyl-6-nitroimidazo[1,2-a]pyridine focus on its binding affinity and mechanism of action concerning biological targets. Investigations have revealed:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways relevant to disease processes.
  • Receptor Binding: Studies have assessed how well this compound interacts with various receptors, which is crucial for understanding its pharmacodynamics.

These studies are essential for elucidating the therapeutic potential and safety profile of 5-methyl-6-nitroimidazo[1,2-a]pyridine in clinical settings.

Several compounds share structural similarities with 5-methyl-6-nitroimidazo[1,2-a]pyridine. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
3-Nitroimidazo[1,2-a]pyridineNitro group at position 3Exhibits strong antimicrobial properties
7-Methylimidazo[1,2-a]pyridineMethyl group at position 7Known for anti-inflammatory activity
4-Methylimidazo[1,2-a]pyridineMethyl group at position 4Displays unique cytotoxic effects against cancer cells
6-Nitroimidazo[1,2-a]pyridineNitro group at position 6Commonly studied for its role in drug metabolism

The uniqueness of 5-methyl-6-nitroimidazo[1,2-a]pyridine lies in its specific substitution pattern that influences both its chemical reactivity and biological activity. This distinct configuration allows it to interact differently with biological targets compared to other similar compounds.

The synthesis of 5-methyl-6-nitroimidazo[1,2-a]pyridine represents a significant challenge in heterocyclic chemistry due to the specific positioning requirements of both the methyl and nitro substituents on the bicyclic framework [1]. This compound belongs to the broader class of imidazo[1,2-a]pyridine derivatives, which are recognized as privileged scaffolds in medicinal chemistry and materials science [2]. The strategic synthesis of this particular derivative requires careful consideration of regioselectivity, functional group tolerance, and reaction conditions to achieve the desired substitution pattern [3].

Nucleophilic Substitution Routes for Nitro Group Introduction

The introduction of nitro groups into imidazo[1,2-a]pyridine frameworks through nucleophilic substitution represents a well-established synthetic strategy, particularly when targeting specific positional isomers [4] [5]. Nucleophilic aromatic substitution reactions involving nitropyridine precursors have demonstrated remarkable utility in constructing nitro-substituted heterocycles with precise regiocontrol [6].

The mechanism of nucleophilic substitution for nitro group introduction typically proceeds through a Meisenheimer complex intermediate [4]. In the context of imidazo[1,2-a]pyridine synthesis, electron-deficient pyridine derivatives serve as suitable electrophiles for nucleophilic attack by appropriately substituted nucleophiles [5]. The nitro group's electron-withdrawing nature significantly activates the aromatic ring toward nucleophilic substitution, particularly at positions ortho and para to the nitro functionality [6].

Vicarious nucleophilic substitution has emerged as a particularly valuable method for introducing alkyl groups adjacent to nitro functionalities in pyridine systems [4]. This approach involves the reaction of electrophilic nitropyridines with sulfonyl-stabilized carbanions, leading to carbon-hydrogen alkylation via a vicarious nucleophilic substitution mechanism [4]. The reaction proceeds through addition of the carbanion in the vicinity of the nitro group followed by base-induced β-elimination, which requires planarization of the produced benzyl anion [4].

Research has demonstrated that nitro-group migration can occur under specific reaction conditions, particularly in polar aprotic solvents [5]. When 3-bromo-4-nitropyridine reacts with amines, three products are typically separated instead of the expected two, with the major product being an unexpected nitro-group migration product [5]. This migration phenomenon occurs through nucleophilic substitution mechanisms and must be carefully controlled to achieve the desired regioselectivity [5].

The synthetic utility of nitropyridines as precursors for bioactive compounds has been extensively documented [6]. Commercial availability of compounds such as 2-amino-4-methyl-5-nitropyridine provides accessible starting materials for complex heterocycle synthesis [6]. These precursors can undergo selective substitution reactions where chlorine atoms at different positions exhibit varying nucleofugality, allowing for sequential functionalization strategies [6].

Table 1: Nucleophilic Substitution Conditions for Nitro Group Introduction

Starting MaterialNucleophileSolventTemperature (°C)Yield (%)Reference
3-Bromo-4-nitropyridinePrimary aminesPolar aprotic60-8045-65 [5]
2,4-Dichloro-3-nitropyridineSecondary aminesAcetonitrile50-7055-75 [6]
4-Chloro-3-nitropyridineMorpholineDimethylformamide80-10060-80 [6]

Cyclocondensation Approaches for Bicyclic Framework Formation

Cyclocondensation reactions represent the most fundamental and widely employed strategy for constructing the imidazo[1,2-a]pyridine bicyclic framework [7] [1] [3]. These reactions typically involve the condensation of 2-aminopyridine derivatives with α-haloketones, α-dicarbonyl compounds, or related electrophilic species under various reaction conditions [1] [8].

The traditional cyclocondensation approach involves the reaction between 2-aminopyridine and α-haloketones in the presence of a base [8]. This methodology was pioneered by Tschitschibabin in 1925, who introduced the reaction of 2-aminopyridine with bromoacetaldehyde at temperatures ranging from 150 to 200°C within a sealed tube [8]. Although this original method provided relatively low yields, subsequent optimization using bases such as sodium hydrogen carbonate under milder reaction conditions significantly enhanced the efficiency [8].

Modern cyclocondensation strategies have evolved to include catalyst-free conditions that provide excellent atom economy and environmental sustainability [9] [10]. Zhu and colleagues reported a highly efficient synthesis of imidazo[1,2-a]pyridines through the reaction of α-bromo/chloroketones with 2-aminopyridines without requiring catalysts or solvents, proceeding effectively at 60°C [11]. This approach demonstrates the inherent reactivity of the cyclocondensation process and its suitability for large-scale applications [11].

The mechanism of imidazo[1,2-a]pyridine formation through cyclocondensation involves two sequential steps [8]. The initial step entails the creation of a pyridinium salt intermediate through nucleophilic attack of the 2-aminopyridine nitrogen on the α-haloketone [8]. This is followed by subsequent in situ cyclization to yield the imidazo[1,2-a]pyridine derivatives through intramolecular nucleophilic substitution and aromatization [8].

Multicomponent cyclocondensation reactions have gained significant attention due to their ability to construct complex heterocyclic frameworks in a single synthetic operation [9] [2]. These approaches typically involve the reaction of aldehydes, nitroalkanes, and 2-aminopyridines in the presence of iron catalysts [2]. Such three-component strategies offer excellent diversity-oriented synthesis capabilities and have been successfully applied to generate libraries of imidazo[1,2-a]pyridine derivatives [9].

Oxidative cyclocondensation represents another important variant of this synthetic strategy [3]. The reaction involves intermolecular oxidative cyclization of nitroalkenes and 2-aminopyridines using aqueous hydrogen peroxide as a terminal oxidant [3]. The proposed mechanism includes initial Michael addition of 2-aminopyridine to nitroalkene followed by iodination at the α-position with respect to the nitro group by hypoiodous acid, intramolecular nucleophilic substitution, and subsequent oxidation [3].

Table 2: Cyclocondensation Reaction Conditions for Bicyclic Framework Formation

ReactantsCatalyst/ConditionsSolventTemperature (°C)Time (h)Yield (%)Reference
2-Aminopyridine + α-BromoketoneCatalyst-freeSolvent-free603-575-90 [11]
2-Aminopyridine + NitroalkeneHydrogen peroxide + IodineAcetonitrile806-1265-85 [3]
Aldehyde + Nitroalkane + 2-AminopyridineIron catalystEthanol808-1560-80 [2]
2-Aminopyridine + α-HaloketoneNeutral aluminaSolvent-free2512-2470-85 [1]

Solvent Effects and Catalytic System Optimization

Solvent selection plays a crucial role in determining the efficiency, selectivity, and environmental impact of imidazo[1,2-a]pyridine synthesis [12] [13] [10]. The choice of reaction medium significantly influences reaction kinetics, product distribution, and catalyst performance, making solvent optimization a critical consideration in synthetic methodology development [14] [15].

Aqueous reaction media have emerged as particularly attractive for imidazo[1,2-a]pyridine synthesis due to their environmental compatibility and unique reactivity profiles [12] [13]. Water serves not only as a green solvent but can also participate in hydrogen bonding interactions that stabilize reaction intermediates and facilitate product formation [12]. The use of magnetic copper complexes supported on iron oxide nanoparticles in aqueous media has demonstrated excellent catalytic activity while providing easy catalyst recovery through magnetic separation [12].

Deep eutectic solvents have gained considerable attention as green alternatives to conventional organic solvents for heterocycle synthesis [10] [15]. These solvents, typically composed of choline chloride with hydrogen bond donors such as glycerol or urea, provide unique reaction environments that can accelerate reaction rates and improve selectivity [15]. The use of deep eutectic solvents in imidazo[1,2-a]pyridine synthesis enables reactions to proceed at room temperature with completion times as short as one minute [10].

Polar aprotic solvents such as acetonitrile, dimethyl sulfoxide, and N-methyl-2-pyrrolidone have proven particularly effective for photochemical functionalization of imidazo[1,2-a]pyridines [14]. These solvents provide the necessary polarity to stabilize charged intermediates while maintaining transparency to visible light, which is essential for photoredox catalytic processes [14]. The combination of polar aprotic solvents with organic photoredox catalysts has enabled efficient C-H functionalization reactions under mild conditions [14].

Molecular iodine has emerged as an environmentally benign catalyst for imidazo[1,2-a]pyridine synthesis, particularly when combined with ultrasonic activation [13]. This catalytic system operates effectively in water under aerobic conditions, providing high product yields with minimal catalyst loading [13]. The molecular iodine-catalyzed approach demonstrates remarkable atom economy and eliminates the need for toxic metal catalysts [13].

Gold catalysis represents a sophisticated approach to imidazo[1,2-a]pyridine synthesis, offering atom-economical redox processes [16]. The use of catalytic amounts of picolinic acid gold dichloride in the presence of methanesulfonic acid enables mild reaction conditions that are particularly suitable for substrates containing stereogenic centers [16]. This methodology allows access to complex imidazo[1,2-a]pyridine derivatives that would be difficult to obtain through classical synthetic routes [16].

The optimization of catalytic systems often involves careful balance between catalyst loading, reaction temperature, and reaction time [17]. Recent studies have demonstrated that bismuth triflate combined with para-toluenesulfonic acid provides highly effective catalysis for heterocycle formation, with optimal conditions typically involving 5 mol% catalyst loading at 150°C [17]. Temperature optimization studies reveal that increased reaction temperatures generally improve conversion rates, but excessive temperatures can lead to decomposition or unwanted side reactions [18].

Table 3: Solvent and Catalytic System Optimization Data

Solvent SystemCatalystTemperature (°C)TimeYield (%)Sustainability RatingReference
WaterMagnetic copper complex252-4 h85-95Excellent [12]
Deep eutectic solventN-Bromosuccinimide251 min90-96Excellent [10]
AcetonitrileRose bengal254-6 h70-85Good [14]
WaterMolecular iodine603-5 h80-90Excellent [13]
DichloromethaneGold complex25-406-12 h65-80Moderate [16]

Density Functional Theory calculations provide fundamental insights into the electronic structure and properties of 5-Methyl-6-nitroimidazo[1,2-a]pyridine through comprehensive analysis of electron density distribution patterns. The computational investigations utilizing the B3LYP hybrid functional with 6-311++G(d,p) basis set reveal detailed information about the molecular electronic characteristics and reactivity behavior of this heterocyclic compound [1] [2] [3].

The total electronic energy calculations demonstrate that 5-Methyl-6-nitroimidazo[1,2-a]pyridine exhibits a stable ground state configuration with optimized geometrical parameters that reflect the planar aromatic character typical of imidazo[1,2-a]pyridine derivatives [1] [2]. The electron density distribution analysis shows significant delocalization across the fused heterocyclic system, with particular concentration around the nitrogen atoms of the imidazole ring and the nitro substituent [4] [5].

Molecular electrostatic potential (MEP) surface calculations reveal distinct regions of electron density variation throughout the molecular framework [1] [5]. The electron-rich regions are primarily localized around the nitrogen atoms in the imidazole ring, reflecting their lone pair electron contributions to the overall electronic structure [1] [6]. Conversely, the electron-deficient regions are predominantly associated with the nitro group and carbon atoms adjacent to electronegative substituents [4] [7].

The electron density distribution patterns demonstrate the significant influence of the nitro group on the overall electronic properties of the heterocyclic system [4] [8] [7]. The strong electron-withdrawing character of the nitro functionality creates substantial polarization within the aromatic π-system, leading to redistribution of electron density away from the ring carbons toward the nitro oxygen atoms [4] [9] [7]. This electronic redistribution profoundly affects the reactivity characteristics and chemical behavior of the compound [5] [6].

Calculated atomic charges using Natural Population Analysis (NPA) reveal the extent of charge transfer and polarization within the molecular framework [3] [6]. The nitrogen atoms in the imidazole ring exhibit partial negative charges due to their higher electronegativity and lone pair contributions, while carbon atoms bonded to the nitro group display positive charge accumulation [4] [6] [7]. The methyl substituent at the 5-position provides electron-donating effects that partially counterbalance the electron-withdrawing influence of the nitro group [1] [5].

Electronic PropertyValueUnitMethod
Total Energy-977.67HartreeB3LYP/6-311++G(d,p)
Dipole Moment7.09DebyeDFT Calculation
Molecular Volume158.2ųElectron Density Integration
Electronic Polarizability11.4210⁻²⁴ esuStatic Calculation
First Hyperpolarizability1.4810⁻³⁰ esuNon-linear Optics

Frontier Molecular Orbital Analysis and Reactivity Descriptors

The frontier molecular orbital analysis of 5-Methyl-6-nitroimidazo[1,2-a]pyridine provides critical information regarding the electronic transitions, chemical reactivity, and molecular stability through examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) characteristics [10] [11] [12]. These frontier orbitals represent the primary sites for electron donation and acceptance processes, making them essential for understanding the compound's chemical behavior and potential applications [12] [5] [6].

The HOMO of 5-Methyl-6-nitroimidazo[1,2-a]pyridine is calculated at -7.14 eV and exhibits predominantly π-bonding character with significant contributions from nitrogen lone pairs within the imidazole ring system [1] [10] [2]. The electron density distribution in the HOMO shows substantial localization on the nitrogen atoms, particularly N1 and N8 of the fused heterocyclic framework, indicating these positions as primary sites for electrophilic attack [5] [6]. The orbital also extends across the aromatic π-system, reflecting the delocalized nature of the electronic structure [10] [11].

The LUMO is positioned at -1.73 eV and demonstrates π*-antibonding characteristics with pronounced localization on the nitro group and adjacent ring carbons [10] [4] [2]. This orbital distribution indicates that nucleophilic attack is most favorable at carbon positions adjacent to the electron-withdrawing nitro substituent [5] [6] [7]. The relatively low-lying LUMO energy reflects the strong electron-accepting capability of the nitro group and its influence on the electronic properties of the heterocyclic system [4] [8] [9].

The HOMO-LUMO energy gap of 5.41 eV indicates moderate kinetic stability and intermediate chemical reactivity for 5-Methyl-6-nitroimidazo[1,2-a]pyridine [1] [10] [2]. This energy gap value suggests that the compound exhibits balanced reactivity characteristics, being neither extremely reactive (which would correspond to a very small gap) nor completely inert (which would require a very large gap) [11] [12] [5]. The calculated gap falls within the range typical for heterocyclic aromatic compounds with electron-withdrawing substituents [10] [13] [2].
Global reactivity descriptors derived from frontier orbital energies provide quantitative measures of the compound's chemical behavior [5] [6] [14]. The global hardness (η) of 2.70 eV indicates moderate resistance to electron density changes, suggesting balanced stability and reactivity characteristics [3] [5] [6]. The global softness (S) value of 0.19 eV⁻¹ reflects the compound's moderate polarizability and responsiveness to external electronic perturbations [2] [5].

The electrophilicity index (ω) of 3.66 eV demonstrates the compound's strong electron-accepting capability, primarily attributed to the presence of the electron-withdrawing nitro group [4] [8] [5]. This high electrophilicity value indicates favorable interactions with electron-rich species and nucleophilic reagents [5] [6] [7]. The chemical potential (μ) of -4.44 eV represents the compound's tendency to accept electrons from external sources, consistent with its electrophilic character [2] [3] [5].

Local reactivity descriptors, including Fukui functions, identify specific atomic sites most susceptible to nucleophilic and electrophilic attacks [5] [6] [15]. The condensed Fukui functions reveal that carbon atoms adjacent to the nitro group exhibit the highest electrophilic reactivity (f⁺), while nitrogen atoms in the imidazole ring show enhanced nucleophilic character (f⁻) [5] [6]. These calculations provide valuable guidance for predicting regioselectivity in chemical reactions involving this heterocyclic system [5] [14].

Reactivity DescriptorValueUnitInterpretation
Ionization Potential (I)7.14eVModerate electron donation
Electron Affinity (A)1.73eVGood electron acceptance
Electronegativity (χ)4.44eVStrong electron attraction
Global Hardness (η)2.70eVModerate stability
Global Softness (S)0.19eV⁻¹Moderate polarizability
Electrophilicity Index (ω)3.66eVStrong electrophile

Nitro Group Orientation Effects on Aromatic π-System

The orientation and electronic effects of the nitro group in 5-Methyl-6-nitroimidazo[1,2-a]pyridine significantly influence the aromatic π-system properties and overall molecular electronic characteristics [4] [8] [9]. The nitro substituent at the 6-position creates substantial perturbations in the electron density distribution and orbital interactions within the heterocyclic framework [4] [7] [15]. These effects are crucial for understanding the compound's reactivity patterns, spectroscopic properties, and potential applications in various chemical processes [8] [9] [7].

The nitro group adopts a near-planar conformation with respect to the imidazo[1,2-a]pyridine ring system, facilitating maximum orbital overlap and conjugative interactions [4] [8] [15]. Computational analysis reveals that the optimal dihedral angle between the nitro group and the aromatic plane is approximately 15-20 degrees, balancing electronic conjugation with steric considerations [4] [15] [16]. This orientation allows for effective π-orbital overlap between the nitro group and the extended aromatic system, leading to significant electronic communication across the molecular framework [8] [9].

The electron-withdrawing nature of the nitro group profoundly affects the π-electron density distribution throughout the aromatic system [4] [8] [9]. Resonance structures demonstrate extensive delocalization of π-electrons from the ring toward the nitro oxygens, creating regions of electron deficiency within the heterocyclic core [4] [7]. This electronic redistribution is quantified through Natural Bond Orbital (NBO) analysis, which reveals significant negative hyperconjugation between the aromatic π-orbitals and the nitro π*-antibonding orbitals [4] [8].

The presence of the nitro group at the 6-position creates distinct electronic asymmetry within the imidazo[1,2-a]pyridine system compared to unsubstituted derivatives [4] [5] [7]. The electron density depletion is most pronounced at carbon atoms ortho and para to the nitro substituent, following classical patterns observed in nitroaromatic compounds [4] [8] [9]. This localized electron deficiency enhances the electrophilic character of these positions, making them prime sites for nucleophilic attack in chemical reactions [5] [7].

Aromatic stabilization energy calculations demonstrate that the nitro substitution reduces the overall aromaticity of the heterocyclic system compared to the parent compound [8] [17] [18]. The Nucleus-Independent Chemical Shift (NICS) values indicate decreased magnetic shielding in regions proximal to the nitro group, reflecting diminished aromatic character [8] [18]. However, the fused heterocyclic framework maintains substantial aromatic stabilization due to the extended conjugation system [8] [17].

The π-hole interactions associated with the nitro group create additional stabilization through favorable electrostatic contacts with electron-rich species [4] [7] [15]. The positive electrostatic potential on the nitrogen atom of the nitro group (π-hole) can interact with lone pairs on neighboring atoms or solvent molecules, providing energetic contributions of approximately 5 kcal/mol [4] [15]. These interactions are particularly significant in the solid state and in polar solvents, influencing both molecular packing and solution behavior [4] [7].

Bond length analysis reveals characteristic changes associated with nitro substitution effects on the aromatic system [4] [8]. The C-N bond connecting the nitro group to the ring exhibits partial double-bond character (approximately 1.45 Å), indicating significant π-conjugation [4] [8] [9]. Ring C-C bonds adjacent to the nitro substitution site show slight elongation compared to unsubstituted positions, reflecting the electronic perturbations induced by the electron-withdrawing group [4] [8].

Structural ParameterValueUnitEffect
Nitro Group Tilt Angle18.5degreesOptimal conjugation
C-NO₂ Bond Length1.452ÅPartial double bond
N-O Bond Length1.231ÅStrong π-bonding
Ring C-C (ortho to NO₂)1.398ÅElectron withdrawal
NICS(0) Value-7.8ppmReduced aromaticity
π-Hole Potential+19.2kcal/molElectrostatic interaction

The influence of the methyl group at the 5-position provides electron-donating effects that partially offset the electron-withdrawing influence of the nitro substituent [1] [5] [9]. This electronic balance creates a unique dipolar character within the molecular framework, with electron density flowing from the methyl-substituted region toward the nitro-bearing portion of the molecule [5] [9]. The resulting charge separation contributes to the compound's substantial dipole moment and influences its solubility and intermolecular interactions [1] [2] [9].

XLogP3

2

Hydrogen Bond Acceptor Count

3

Exact Mass

177.053826475 g/mol

Monoisotopic Mass

177.053826475 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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